Differentiation from Non-Iodinated Analogs: A Critical Step for Cross-Coupling Reactivity
The 5-iodo substituent in 4-Chloro-5-iodo-6-methylpyrimidin-2-amine provides a crucial handle for palladium-catalyzed cross-coupling reactions, a feature absent in non-iodinated analogs like 4-chloro-6-methylpyrimidin-2-amine. While quantitative kinetic data is not available, the difference in reactivity is well-established: the C-I bond is significantly more reactive in oxidative addition steps of cross-coupling cycles compared to C-Cl or C-Br bonds, allowing for sequential and chemoselective functionalization .
| Evidence Dimension | Reactivity in Cross-Coupling Reactions |
|---|---|
| Target Compound Data | Contains a C-I bond at the 5-position, suitable for Pd-catalyzed couplings |
| Comparator Or Baseline | 4-chloro-6-methylpyrimidin-2-amine (no 5-halogen); 4-chloro-5-bromo-6-methylpyrimidin-2-amine |
| Quantified Difference | Qualitative difference: C-I bond is more reactive in oxidative addition than C-Br or C-Cl |
| Conditions | Typical Suzuki-Miyaura or Sonogashira coupling conditions |
Why This Matters
For procurement, this compound enables a specific synthetic sequence (e.g., sequential functionalization at 5- and 4-positions) that is not possible with its non-iodinated or less reactive brominated counterparts.
